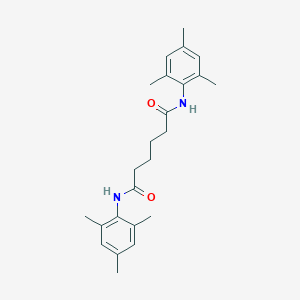
N,N'-bis(2,4,6-trimethylphenyl)hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-dimesitylhexanediamide is an organic compound with the molecular formula C24H32N2O2 It is characterized by the presence of two mesityl groups attached to a hexanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dimesitylhexanediamide typically involves the reaction of hexanediamine with mesityl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesityl chloride. The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N,N’-dimesitylhexanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-dimesitylhexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The mesityl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids or amides.
Reduction: Hexanediamine derivatives.
Substitution: Halogenated mesityl derivatives.
Aplicaciones Científicas De Investigación
N,N’-dimesitylhexanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with enhanced mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of N,N’-dimesitylhexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl groups can enhance the compound’s binding affinity and selectivity towards these targets. The hexanediamide backbone provides structural rigidity, allowing for precise spatial orientation of the functional groups. This can lead to the modulation of biological pathways and the exertion of desired effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-dimethylethylenediamine: A related compound with two methyl groups instead of mesityl groups.
N,N’-dimethylformamide: Another amide with different substituents and properties.
N,N’-dimethylacetamide: Similar in structure but with an acetamide backbone.
Uniqueness
N,N’-dimesitylhexanediamide is unique due to the presence of bulky mesityl groups, which can significantly influence its chemical reactivity and biological activity. These groups provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Propiedades
Fórmula molecular |
C24H32N2O2 |
|---|---|
Peso molecular |
380.5g/mol |
Nombre IUPAC |
N,N'-bis(2,4,6-trimethylphenyl)hexanediamide |
InChI |
InChI=1S/C24H32N2O2/c1-15-11-17(3)23(18(4)12-15)25-21(27)9-7-8-10-22(28)26-24-19(5)13-16(2)14-20(24)6/h11-14H,7-10H2,1-6H3,(H,25,27)(H,26,28) |
Clave InChI |
TZEUIPLHZUFGJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2C)C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















